

Spectrophotometric Determination of Titanium Using Tiron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the quantitative determination of titanium (IV) ions using **Tiron** (1,2-dihydroxybenzene-3,5-disulfonic acid, disodium salt) as a chromogenic reagent. This spectrophotometric method is based on the formation of a stable, colored complex between titanium (IV) and **Tiron** in an acidic aqueous solution. The intensity of the resulting yellow-orange color is directly proportional to the concentration of titanium, allowing for accurate quantification by measuring its absorbance at the wavelength of maximum absorption. This method is noted for its simplicity, sensitivity, and applicability to a variety of sample matrices.

Principle

Titanium (IV) ions react with **Tiron** in a slightly acidic medium (pH 3.0-4.0) to form a stable 1:2 (metal:ligand) complex. The formation of this chelate results in a significant increase in the absorbance of light in the visible region of the electromagnetic spectrum. The absorbance of the titanium-**Tiron** complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 385 nm.[1] The concentration of titanium in an unknown sample is then determined by comparing its absorbance to a calibration curve prepared from standard solutions of known titanium concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of titanium using **Tiron**.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	~385 nm	[1]
Optimal pH Range	3.0 - 4.0	[1]
Molar Absorptivity (ε)	1.4 x 10 ⁴ L·mol ⁻¹ ·cm ⁻¹	[1]
Beer's Law Range	Up to 25 μg of titanium per 10 mL	[1]
Stoichiometry (Titanium:Tiron)	1:2	
Color of the Complex	Yellow-orange	_
Stability	The colored complex is stable for several hours.	_

Experimental Protocols Reagents and Materials

- **Tiron** Solution (2% w/v): Dissolve 2.0 g of **Tiron** (disodium 1,2-dihydroxybenzene-3,5-disulfonate) in 100 mL of deionized water.
- Standard Titanium Stock Solution (1000 ppm):
 - From Titanium Metal: Accurately weigh 1.000 g of high-purity titanium metal. Transfer to a 250 mL beaker and add 100 mL of 1:1 sulfuric acid. Heat gently on a hot plate until the metal is completely dissolved. Cool to room temperature and quantitatively transfer the solution to a 1000 mL volumetric flask. Dilute to the mark with deionized water.
 - From Titanium Dioxide (TiO₂): Accurately weigh 1.6681 g of anhydrous titanium dioxide (previously ignited at 900°C for 1 hour). Transfer to a platinum crucible and add 8 g of

anhydrous sodium sulfate. Fuse the mixture until a clear melt is obtained. Cool the crucible and dissolve the melt in a mixture of 100 mL of hot water and 100 mL of 1:1 sulfuric acid. Cool and dilute to 1000 mL in a volumetric flask with deionized water.

- Buffer Solution (pH 3.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 3.5.
- Hydrochloric Acid (HCI), concentrated and dilute solutions.
- Sulfuric Acid (H₂SO₄), concentrated and dilute solutions.
- Deionized Water.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- UV-Visible Spectrophotometer.
- pH meter.

Preparation of Standard Solutions

Prepare a series of working standard solutions of titanium (e.g., 1, 2, 5, 10, 15, 20 ppm) by appropriate dilution of the 1000 ppm stock solution with deionized water.

General Analytical Procedure

- Pipette a known volume (e.g., 10 mL) of the sample solution (or an aliquot of the digested sample) into a 50 mL volumetric flask. The titanium concentration should fall within the Beer's Law range.
- Add 5 mL of the acetate buffer solution (pH 3.5).
- Add 5 mL of the 2% Tiron solution and mix well.
- Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.
- Allow the solution to stand for 10 minutes for complete color development.

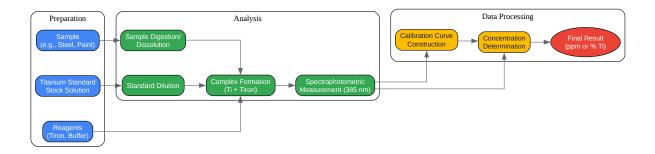
- Measure the absorbance of the solution at 385 nm using a spectrophotometer, with a reagent blank prepared in the same manner but without the titanium standard or sample.
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
- Determine the concentration of titanium in the sample solution from the calibration curve.

Sample Preparation Protocols

- Accurately weigh about 0.5 g of the steel or alloy sample into a 250 mL beaker.
- Add 50 mL of 1:4 sulfuric acid and heat gently until the sample is dissolved.
- Add a few drops of concentrated nitric acid to oxidize any remaining residue and boil gently to expel nitrogen oxides.
- · Cool the solution and filter if necessary.
- Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
- Take an appropriate aliquot of this solution and proceed with the general analytical procedure (Section 4.3).
- Accurately weigh about 0.2 g of the dried paint sample into a porcelain crucible.
- Ash the sample in a muffle furnace at 500-600°C until all organic matter is destroyed.
- Cool the crucible and add 5 g of potassium bisulfate.
- Fuse the mixture over a burner until a clear, uniform melt is obtained.
- Cool the crucible and dissolve the fused mass in 50 mL of 1:9 sulfuric acid by gentle heating.
- Cool the solution and transfer it to a 100 mL volumetric flask, then dilute to the mark with deionized water.
- Take a suitable aliquot and follow the general analytical procedure (Section 4.3).

Interferences and Masking

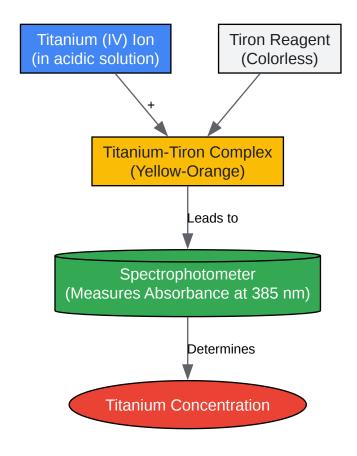
Several ions can interfere with the determination of titanium using **Tiron**. The table below lists common interfering ions and suggested masking agents.


Interfering Ion	Nature of Interference	Masking Agent / Mitigation Strategy	Reference
Iron (Fe ³⁺)	Forms a colored complex with Tiron.	Reduce Fe ³⁺ to Fe ²⁺ with ascorbic acid or use EDTA as a masking agent.	[2]
Molybdenum (Mo ⁶⁺)	Forms a colored complex with Tiron.	Molybdenum interference is significant. Separation or correction methods may be necessary.	[1]
Vanadium (V ⁵⁺)	Forms a colored complex with Tiron.	Add ascorbic acid to reduce V ⁵⁺ to V ⁴⁺ , which forms a less intensely colored complex.	
Chromium (Cr ⁶⁺)	Oxidizes the reagent.	Reduce Cr ⁶⁺ to Cr ³⁺ with a suitable reducing agent like sodium sulfite.	_
Fluoride (F ⁻)	Forms a stable, colorless complex with titanium, preventing its reaction with Tiron.	Fuming with sulfuric acid to expel fluoride as HF.	
Phosphate (PO ₄ ³⁻)	Forms a stable, colorless complex with titanium.	Can be tolerated to some extent; for high concentrations, separation may be required.	

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of titanium using **Tiron**.


Click to download full resolution via product page

Caption: Experimental workflow for titanium determination.

Logical Relationship of the Reaction

This diagram shows the logical relationship in the formation of the colored complex for spectrophotometric analysis.

Click to download full resolution via product page

Caption: Formation of the analyzable complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academic.oup.com [academic.oup.com]
- 2. Spectrophotometric determination of trace amounts of titanium(IV) with Tiron after preconcentration on a membrane filter. [jstage.jst.go.jp]
- To cite this document: BenchChem. [Spectrophotometric Determination of Titanium Using Tiron: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586280#spectrophotometric-determination-of-titanium-using-tiron]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com